1,1'-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected by an ethane-1,2-diyl bridge and substituted with tetradecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) typically involves the reaction of piperazine with ethylene dibromide in the presence of a base, followed by the introduction of tetradecyl groups through alkylation reactions. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(4-tetradecylpiperazine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including
Properties
CAS No. |
112130-12-8 |
---|---|
Molecular Formula |
C38H78N4 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
1-tetradecyl-4-[2-(4-tetradecylpiperazin-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C38H78N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-29-33-41(34-30-39)37-38-42-35-31-40(32-36-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
YBBJTZFSPBVXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCN(CC1)CCN2CCN(CC2)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.